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Compound of Interest

Compound Name: Senexin C

Cat. No.: B10861235 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Senexin C, a potent and selective

dual inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19).

Senexin C represents a significant advancement over previous generations of CDK8/19

inhibitors, demonstrating improved metabolic stability, oral bioavailability, and a favorable

pharmacokinetic profile. This document details its chemical structure, physicochemical

properties, mechanism of action, and key experimental data, serving as a vital resource for

professionals in oncology and drug discovery.

Chemical Structure and Physicochemical Properties
Senexin C, also referred to as compound 20a in initial publications, is a quinoline-6-carbonitrile

derivative.[1][2] It was developed through a structure-guided design strategy to enhance the

potency and metabolic stability of earlier quinazoline-based inhibitors like Senexin A and B.[1]

[2]

IUPAC Name: 4-{[2-(6-{[4-methylpiperazin-1-yl]carbonyl}naphthalen-2-yl)ethyl]amino}quinoline-

6-carbonitrile[3]

Chemical Formula: C₂₈H₂₇N₅O[3][4]

Molecular Weight: 449.55 g/mol [4][5][6]
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Appearance: Off-white to light yellow solid[4]

Quantitative Data Summary
Senexin C's potency and selectivity have been characterized across various biochemical and

cell-based assays. The following table summarizes key quantitative metrics.

Parameter Target/System Value (nM) Assay Type Reference

IC₅₀ CDK8/CycC 3.6 Kinase Assay [4][7][8]

IC₅₀
293-NFκB-Luc

Cells
56

Cell-based

Reporter Assay
[4]

IC₅₀
MV4-11-Luc

Cells
108

Cell-based

Reporter Assay
[4]

Kd CDK8/CycC 1.4
KINETICfinder

TR-FRET
[4][7][8]

Kd CDK19/CycC 2.9
KINETICfinder

TR-FRET
[4][7][8]

Kd CDK8 55

DiscoverX

Competition

Binding

[1][6]

Kd CDK19 44

DiscoverX

Competition

Binding

[1][6]

IC₅₀ (Half-maximal inhibitory concentration) values indicate the concentration of Senexin C
required to inhibit 50% of the target's activity. Kd (dissociation constant) values represent the

concentration at which 50% of the ligand is bound to the target, indicating binding affinity.

Mechanism of Action and Signaling Pathway
Senexin C is an ATP-competitive inhibitor that selectively targets the kinase activity of CDK8

and its paralog CDK19.[1] These kinases are components of the Mediator complex, a crucial

multi-protein assembly that regulates the transcription of genes by RNA polymerase II.[1][9] By

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.medchemexpress.com/senexin-c.html
https://www.benchchem.com/product/b10861235?utm_src=pdf-body
https://www.medchemexpress.com/senexin-c.html
https://www.probechem.com/products_SenexinC.html
https://www.probechem.com/userfiles/Products/PDF/PC-72776/PC-7277601/PC-7277601_DataSheet.pdf
https://www.medchemexpress.com/senexin-c.html
https://www.medchemexpress.com/senexin-c.html
https://www.medchemexpress.com/senexin-c.html
https://www.probechem.com/products_SenexinC.html
https://www.probechem.com/userfiles/Products/PDF/PC-72776/PC-7277601/PC-7277601_DataSheet.pdf
https://www.medchemexpress.com/senexin-c.html
https://www.probechem.com/products_SenexinC.html
https://www.probechem.com/userfiles/Products/PDF/PC-72776/PC-7277601/PC-7277601_DataSheet.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10042267/
https://www.targetmol.com/compound/senexin_c
https://pmc.ncbi.nlm.nih.gov/articles/PMC10042267/
https://www.targetmol.com/compound/senexin_c
https://www.benchchem.com/product/b10861235?utm_src=pdf-body
https://www.benchchem.com/product/b10861235?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10042267/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10042267/
https://www.enzymlogic.com/resources/sustained-inhibition-of-cdk8-19-mediator-kinases-enhances-in-vivo-efficacy/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10861235?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


inhibiting CDK8/19, Senexin C modulates the transcription of genes downstream of various

oncogenic signaling pathways, including those driven by STAT transcription factors and NF-κB.

[1] This targeted inhibition can suppress tumor growth and oncogenic signaling without causing

the broad toxicity associated with inhibiting cell-cycle CDKs.[1]
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Caption: Senexin C inhibits CDK8/19, blocking STAT phosphorylation and gene transcription.
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Experimental Protocols Overview
Detailed, step-by-step protocols are proprietary to the conducting laboratories. However, this

section outlines the principles behind the key assays used to characterize Senexin C.

Kinase Activity and Binding Assays
Objective: To determine the potency and selectivity of Senexin C against CDK8/19 and a

broad panel of other human kinases.

Methodology:

KINOMEscan™ (DiscoverX): This is a competition-based binding assay. Senexin C is

tested at a fixed concentration (e.g., 2 µM) against hundreds of human kinases. The

amount of inhibitor bound to each kinase is measured, providing a broad selectivity profile.

[1] For kinases showing significant inhibition, a dose-response analysis is performed to

calculate the dissociation constant (Kd).[1][6]

TR-FRET Kinetic Assay (Enzymlogic): This assay measures the binding kinetics (on-rate,

off-rate) and residence time of Senexin C with recombinant CDK8/CycC and

CDK19/CycC proteins.[1][9] Time-Resolved Fluorescence Resonance Energy Transfer

(TR-FRET) provides a sensitive method to determine binding affinity (Kd) in real-time.[1]

Cell-Based Assays
Objective: To confirm that Senexin C can enter cells and inhibit its target in a biological

context, leading to a functional downstream effect.

Methodology:

NF-κB Luciferase Reporter Assay: HEK293 cells are engineered to express a luciferase

reporter gene under the control of an NF-κB-responsive promoter.[1] Cells are treated with

an NF-κB activator (like TNF-α) in the presence of varying concentrations of Senexin C.[1]

The inhibition of luciferase activity indicates that Senexin C is blocking the CDK8/19-

dependent transcription downstream of NF-κB signaling. The IC₅₀ is then calculated.[4]

Cell Viability/Growth Assay: Cancer cell lines known to be dependent on CDK8/19

signaling (e.g., MV4-11 acute myeloid leukemia) are treated with Senexin C.[1][2][4] Cell
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viability or proliferation is measured over time using reagents like MTT or CellTiter-Glo®.

This determines the compound's anti-proliferative effect.

In Vivo Pharmacokinetic (PK) and Pharmacodynamic
(PD) Studies

Objective: To evaluate the absorption, distribution, metabolism, and excretion (ADME) of

Senexin C in animal models and to confirm target engagement in tumors.

Methodology:

PK Analysis: Senexin C is administered to tumor-bearing mice (e.g., Balb/c mice with

CT26 colon carcinoma xenografts) either intravenously or orally.[1][6] Blood and tumor

tissue are collected at various time points, and the concentration of Senexin C is

measured using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). This

determines its bioavailability and tumor-enrichment profile.[1]

PD Analysis: Following treatment with Senexin C, tumor tissues are harvested. The

expression levels of known CDK8/19-dependent target genes (e.g., CCL12) are measured

using quantitative PCR (qPCR). A reduction in the expression of these marker genes

confirms that the drug is inhibiting its target in the tumor.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b10861235?utm_src=pdf-body
https://www.benchchem.com/product/b10861235?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10042267/
https://www.targetmol.com/compound/senexin_c
https://www.benchchem.com/product/b10861235?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10042267/
https://www.benchchem.com/product/b10861235?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10042267/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10861235?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In Vitro Evaluation

In Vivo Evaluation

Biochemical Assays
(Kinase Activity, Binding)

Cell-Based Assays
(Reporter, Viability)

Confirm Cellular Activity

Kinome Selectivity
Screening

Determine Specificity

Pharmacokinetics (PK) &
Pharmacodynamics (PD)

Advance Lead Compound

Tumor Xenograft
Efficacy Studies

Establish Dose & Confirm Target Engagement

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://pubmed.ncbi.nlm.nih.gov/35114084/
https://pubchem.ncbi.nlm.nih.gov/compound/146403432
https://www.medchemexpress.com/senexin-c.html
https://file.medchemexpress.com/batch_PDF/HY-143889/Senexin-C-DataSheet-MedChemExpress.pdf
https://www.targetmol.com/compound/senexin_c
https://www.probechem.com/products_SenexinC.html
https://www.probechem.com/userfiles/Products/PDF/PC-72776/PC-7277601/PC-7277601_DataSheet.pdf
https://www.enzymlogic.com/resources/sustained-inhibition-of-cdk8-19-mediator-kinases-enhances-in-vivo-efficacy/
https://www.enzymlogic.com/resources/sustained-inhibition-of-cdk8-19-mediator-kinases-enhances-in-vivo-efficacy/
https://www.benchchem.com/product/b10861235#the-chemical-structure-and-properties-of-senexin-c
https://www.benchchem.com/product/b10861235#the-chemical-structure-and-properties-of-senexin-c
https://www.benchchem.com/product/b10861235#the-chemical-structure-and-properties-of-senexin-c
https://www.benchchem.com/product/b10861235#the-chemical-structure-and-properties-of-senexin-c
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10861235?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10861235?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

